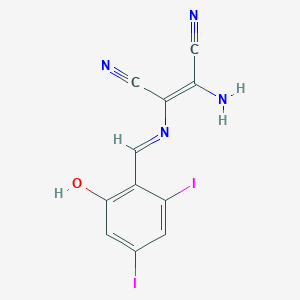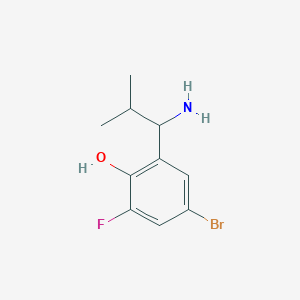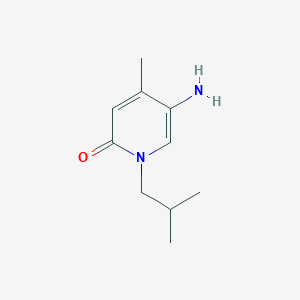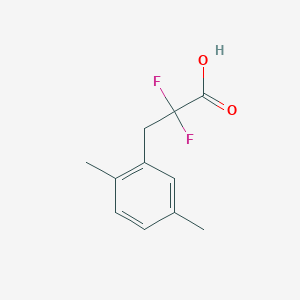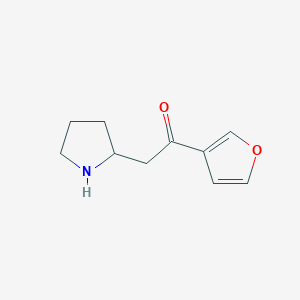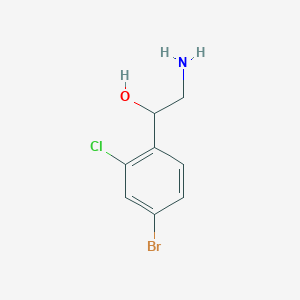
2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9BrClNO. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring with bromine and chlorine atoms. It is used in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-bromo-2-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions, often involving catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, particularly the nitro group (if present) can be reduced to an amine using hydrogen gas (H2) and a catalyst.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide (NaOCH3) for methoxylation.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Major Products
Oxidation: Formation of 2-amino-1-(4-bromo-2-chlorophenyl)ethanone.
Reduction: Formation of 2-amino-1-(4-bromo-2-chlorophenyl)ethane.
Substitution: Formation of 2-amino-1-(4-methoxy-2-chlorophenyl)ethan-1-ol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further functionalization.
Biology
The compound is studied for its potential biological activities. It can be used in the synthesis of bioactive molecules that may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. These derivatives can act as lead compounds in drug discovery programs targeting specific diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with biological targets, influencing pathways involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(4-chlorophenyl)ethan-1-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Amino-1-(4-bromophenyl)ethan-1-ol: Lacks the chlorine atom, which may influence its chemical properties and applications.
2-Amino-1-(4-fluorophenyl)ethan-1-ol: Substitution of bromine with fluorine can significantly alter the compound’s electronic properties and reactivity.
Uniqueness
2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution can enhance its reactivity and provide distinct electronic and steric effects, making it a versatile compound in synthetic chemistry and various applications.
Propiedades
Fórmula molecular |
C8H9BrClNO |
|---|---|
Peso molecular |
250.52 g/mol |
Nombre IUPAC |
2-amino-1-(4-bromo-2-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2 |
Clave InChI |
LUOILOMMQKDPPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Cl)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


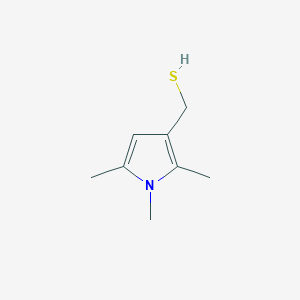
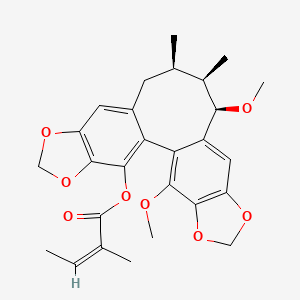
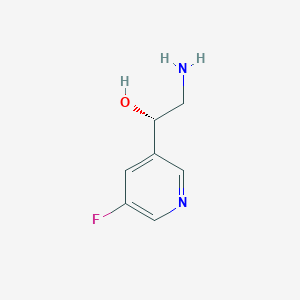
![7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13071154.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)

![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
